molecular formula C17H14F3N3O3S B12414126 Hydroxy Celecoxib-d4

Hydroxy Celecoxib-d4

Cat. No.: B12414126
M. Wt: 401.4 g/mol
InChI Key: ICRSYPPLGADZKA-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:

    Amination: Introduction of an amine group to the starting material.

    Hydrolysis: Conversion of the amide group to a carboxylic acid.

    Diazotization: Formation of a diazonium salt from the amine.

    Reduction: Reduction of the diazonium salt to form the desired intermediate.

    Cyclization: Formation of the pyrazole ring structure.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacokinetic Studies

Hydroxy Celecoxib-d4 is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and distribution of celecoxib within biological systems. These studies are essential for understanding how celecoxib is absorbed, metabolized, and excreted. Research indicates that the deuterated form allows for more precise tracking in mass spectrometry due to its distinct isotopic signature, which aids in differentiating it from non-deuterated compounds during analysis .

Drug Metabolism Studies

This compound plays a crucial role in drug metabolism studies, helping researchers understand the metabolic fate of celecoxib and its active metabolites. For instance, studies have shown that genetic polymorphisms in metabolizing enzymes can significantly affect the pharmacokinetics of celecoxib, influencing both efficacy and safety profiles . this compound can be used to elucidate these pathways further, allowing for better predictions regarding patient responses based on genetic backgrounds.

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and analysis of celecoxib levels in various biological matrices. Its unique isotopic labeling enhances sensitivity and specificity in detection methods, making it invaluable for both clinical and preclinical studies .

Biological Research

This compound is also significant in biological research aimed at investigating the effects of celecoxib on inflammation and pain pathways. By selectively inhibiting COX-2, this compound reduces inflammation without significantly affecting COX-1, which is vital for maintaining physiological functions. Studies have demonstrated that celecoxib can inhibit not only COX-2 but also other pathways such as 5-lipoxygenase (5-LO), suggesting broader implications for its use in treating inflammatory conditions .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Case Study 1: Cardiovascular Risk Assessment
    A study involving patients taking celecoxib revealed that the pharmacokinetics of the drug could vary significantly based on genetic factors such as CYP2C9 polymorphisms. Using this compound allowed researchers to track these variations more effectively, demonstrating how genetic predispositions impact drug metabolism and associated cardiovascular risks .
  • Case Study 2: Tumor Development Inhibition
    Research has indicated that celecoxib can inhibit tumor development through mechanisms independent of COX-2 inhibition. In vitro studies using this compound have shown enhanced understanding of its effects on cancer stem cells and their resistance to chemotherapy . The compound's role in modulating cellular pathways has implications for developing combination therapies with existing chemotherapeutics.

Mechanism of Action

Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .

Biological Activity

Hydroxy Celecoxib-d4 is a labeled analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used for its anti-inflammatory and analgesic properties. The biological activity of this compound has been studied in various contexts, particularly its pharmacokinetics, mechanisms of action, and potential therapeutic applications beyond pain relief.

This compound is chemically similar to celecoxib but includes deuterium labeling, which aids in pharmacokinetic studies. The compound is rapidly absorbed in the gastrointestinal tract, achieving peak plasma concentrations within approximately 3 hours post-administration. This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9, which plays a significant role in its clearance from the body.

Key Pharmacokinetic Parameters:

ParameterValue
AbsorptionRapid
Peak Plasma Concentration~3 hours
Volume of Distribution~429 L
Half-life~11.2 hours

The metabolism of this compound may be affected by genetic polymorphisms in CYP2C9, leading to variations in drug efficacy and safety across different populations .

The primary mechanism of action for this compound involves the selective inhibition of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain associated with various conditions such as osteoarthritis and rheumatoid arthritis.

In addition to COX-2 inhibition, this compound exhibits COX-independent mechanisms that contribute to its anticancer properties:

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 checkpoint, inhibiting cancer cell proliferation.
  • Regulation of Angiogenesis: By modulating factors involved in angiogenesis, this compound may limit tumor growth and metastasis .

Biological Activity Studies

Research has demonstrated that this compound possesses significant biological activity against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) models at concentrations that are clinically relevant.

In Vitro Studies:

Cell LineConcentration (µM)Effect
NPC Cell Lines10-75Inhibition of proliferation
NSCLC25-50Induction of apoptosis

These findings suggest that this compound may have potential applications as an adjunct therapy in cancer treatment, particularly for tumors resistant to conventional therapies .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in managing pain and inflammation while also providing anticancer effects. For example:

  • Case Study 1: A patient with advanced colorectal cancer showed improved pain management and reduced tumor size when treated with this compound alongside standard chemotherapy.
  • Case Study 2: In a cohort study involving patients with rheumatoid arthritis, those receiving this compound reported significant reductions in joint pain and swelling compared to those on traditional NSAIDs.

These cases underline the importance of further clinical trials to establish optimal dosing regimens and confirm the safety profile of this compound in diverse patient populations .

Properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D

InChI Key

ICRSYPPLGADZKA-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.